

An In-Depth Technical Guide to Paclitaxel C: Molecular Properties

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Compound of Interest

Compound Name: Paclitaxel C

Cat. No.: B15556876

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This technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of taxane compounds. The focus of this document is **Paclitaxel C**, a derivative of the well-known chemotherapeutic agent, Paclitaxel.

Molecular Identity and Properties

Paclitaxel C is a distinct chemical entity within the taxane family of diterpenoids. While structurally similar to Paclitaxel, it possesses unique molecular characteristics.

Molecular Formula and Weight

The fundamental molecular attributes of **Paclitaxel C** are summarized in the table below. This data is essential for accurate experimental design and analysis, including mass spectrometry and stoichiometric calculations.

Property	Value
Molecular Formula	C ₄₆ H ₅₇ NO ₁₄
Molecular Weight	847.94 g/mol
CAS Number	153415-45-3

Table 1: Core Molecular Data for **Paclitaxel C**.

Biological Context and Activity

While extensive research has been conducted on Paclitaxel, specific data on the biological activity, mechanism of action, and signaling pathways of **Paclitaxel C** are not widely available in current scientific literature. **Paclitaxel C** is identified as a related compound found in Taxus cuttings.

Given the limited specific information for **Paclitaxel C**, the well-documented activities of the parent compound, Paclitaxel, can provide a foundational understanding and a basis for hypothesis-driven research into **Paclitaxel C**. Paclitaxel is known to function as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. It is presumed that **Paclitaxel C** may exhibit a similar mechanism of action, though likely with different potency and specificity.

Experimental Methodologies: A Proposed Framework

Detailed experimental protocols specifically for **Paclitaxel C** are not established in the literature. However, standard assays used to characterize microtubule-targeting agents can be adapted to investigate the properties of **Paclitaxel C**. The following sections outline proposed experimental workflows based on established methodologies for Paclitaxel.

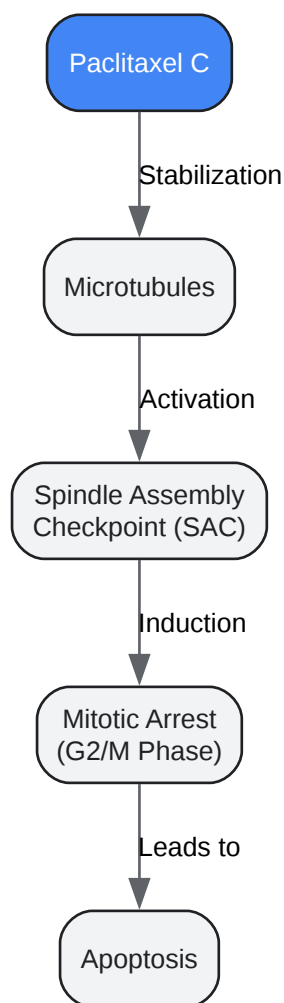
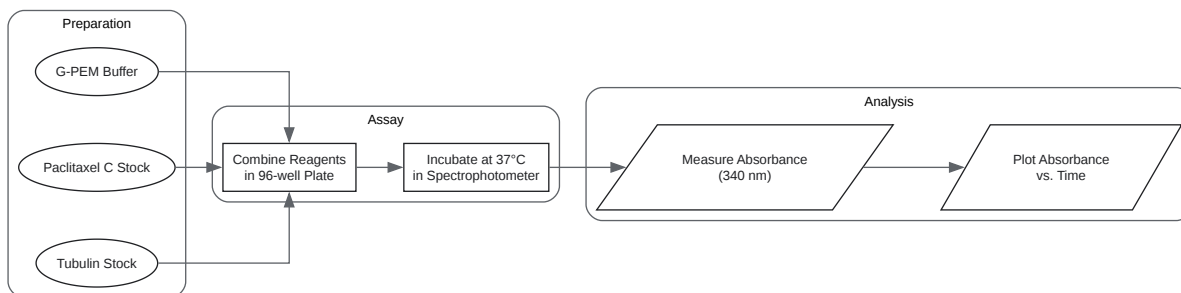
In Vitro Microtubule Assembly Assay

This assay is fundamental to determining the effect of a compound on tubulin polymerization.

Protocol:

- Reagent Preparation:
 - Prepare a stock solution of purified tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
 - Dissolve **Paclitaxel C** in DMSO to create a stock solution.
- Assay Procedure:

- In a 96-well plate, add G-PEM buffer and the **Paclitaxel C** solution to achieve the desired final concentrations.
- Initiate the reaction by adding the tubulin stock solution.
- Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
- Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
- Data Analysis:
 - Plot absorbance versus time to determine the rate and extent of tubulin polymerization in the presence of **Paclitaxel C**.
 - Compare the results to a positive control (Paclitaxel) and a negative control (DMSO vehicle).



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